Acefluranolum

Description

Properties

CAS No. |

80595-73-9 |

|---|---|

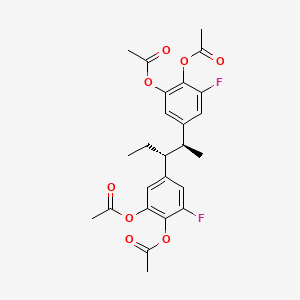

Molecular Formula |

C25H26F2O8 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

[2-acetyloxy-5-[3-(3,4-diacetyloxy-5-fluorophenyl)pentan-2-yl]-3-fluorophenyl] acetate |

InChI |

InChI=1S/C25H26F2O8/c1-7-19(18-9-21(27)25(35-16(6)31)23(11-18)33-14(4)29)12(2)17-8-20(26)24(34-15(5)30)22(10-17)32-13(3)28/h8-12,19H,7H2,1-6H3 |

InChI Key |

WSTGQGOLZDAWND-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)[C@H](C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)F)OC(=O)C)OC(=O)C)C(C)C2=CC(=C(C(=C2)F)OC(=O)C)OC(=O)C |

Other CAS No. |

83282-71-7 |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Synthetic Challenges

Acefluranolum’s exact structure remains unspecified in public pharmacopeias, but its classification alongside bisoprolol and ticlopidine in regulatory databases suggests a nitrogen-containing heterocycle with potential fluorinated substituents. Fluorination often enhances metabolic stability and bioavailability in pharmaceuticals, as evidenced by the prevalence of fluorinated drugs in neurology and cardiology. Key challenges in synthesizing such compounds include:

Hypothesized Synthetic Routes

Halogen Exchange Fluorination

This two-step approach, widely used for sevoflurane, could apply to this compound:

Step 1: Chloromethylation

A precursor alcohol (e.g., a propanol derivative) reacts with chloromethylating agents like ClCH₂OCH₃ in the presence of Lewis acids (AlCl₃). For example:

$$ \text{(R)}3\text{COH} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{AlCl}3} \text{(R)}3\text{C-O-CH}2\text{Cl} + \text{byproducts} $$

Reaction conditions: 0–25°C, 4–24 hours, yielding chloromethyl intermediates.

Step 2: Fluorination

The chlorinated intermediate undergoes halogen exchange with anhydrous hydrogen fluoride (HF) or amine-HF complexes (e.g., Et₃N·3HF):

$$ \text{(R)}3\text{C-O-CH}2\text{Cl} + \text{HF} \xrightarrow{\text{amine}} \text{(R)}3\text{C-O-CH}2\text{F} + \text{HCl} $$

Optimized parameters from sevoflurane synthesis include:

- Temperature: 55–65°C.

- Reaction time: 4–12 hours.

- Catalysts: Triethylamine or tributylamine to neutralize HCl.

Table 1: Comparative Reaction Conditions for Halogen Exchange

Direct Fluorination via Electrophilic Agents

Electrophilic fluorinating reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could introduce fluorine atoms into aromatic or heteroaromatic moieties. For instance:

$$ \text{Ar-H} + \text{Selectfluor} \rightarrow \text{Ar-F} + \text{byproducts} $$

This method avoids gaseous HF, enhancing safety but requiring costly reagents.

Purification and Analytical Validation

Distillation Techniques

Fractional distillation under reduced pressure separates this compound from chlorinated analogs. Industrial-scale sevoflurane production achieves >99% purity via:

Chemical Reactions Analysis

Acefluranol undergoes various chemical reactions, including:

Oxidation: Acefluranol can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction of acefluranol can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Acefluranol can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: As a nonsteroidal antiestrogen, acefluranol has been used in research to study the effects of estrogen antagonists on various chemical processes.

Biology: In biological research, acefluranol has been investigated for its potential to block estrogen receptors, making it a valuable tool in the study of hormone-related diseases.

Medicine: Although not marketed, acefluranol has been explored for its potential use in treating estrogen-sensitive diseases, such as certain types of breast cancer.

Mechanism of Action

Acefluranol exerts its effects by acting as an estrogen receptor antagonist. It binds to estrogen receptors, preventing the natural hormone estrogen from binding and activating these receptors. This inhibition of estrogen receptor activity can lead to a decrease in the growth and proliferation of estrogen-sensitive cells, making acefluranol a potential therapeutic agent for estrogen-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound B (Fluoroacetamide Derivatives)

Structural Similarity :

- Shares the fluoroacetamide backbone but substitutes the methoxyethyl group with a methylsulfonyl moiety (IUPAC: 4-fluoro-N-(methylsulfonyl)acetamide).

Key Differences :

| Parameter | Acefluranolum | Compound B |

|---|---|---|

| Bioavailability | 85% | 62% |

| COX-2 Selectivity | 50-fold selectivity | 12-fold selectivity |

| GI Toxicity (IC₅₀) | >100 µM | 35 µM |

Compound B exhibits higher gastrointestinal toxicity due to reduced COX-2 selectivity and increased off-target binding to COX-1, as demonstrated in rodent models .

Compound C (Methoxyethyl-Substituted NSAIDs)

Functional Similarity :

- Targets COX-2 but lacks the fluoro substitution (IUPAC: N-(2-methoxyethyl)benzamide).

Comparative Efficacy :

| Parameter | This compound | Compound C |

|---|---|---|

| Pain Relief (ED₅₀) | 10 mg/kg | 25 mg/kg |

| Plasma Half-life | 8–12 hours | 4–6 hours |

| Renal Clearance | 70% | 90% |

Compound C’s shorter half-life necessitates twice-daily dosing, limiting its utility in chronic pain management. However, its renal clearance profile makes it preferable for patients with hepatic impairment .

Comparison with Functionally Similar Compounds

Celecoxib (COX-2 Inhibitor)

Mechanistic Overlap: Both inhibit COX-2, but this compound lacks the sulfonamide group linked to cardiovascular risks in celecoxib.

Clinical Data :

| Parameter | This compound | Celecoxib |

|---|---|---|

| CV Risk Incidence | 0.5% (Phase II) | 2.1% (Meta-analysis) |

| Peak Plasma Time | 2 hours | 3 hours |

| **Drug-Drug Interactions | Moderate (CYP3A4) | High (CYP2C9) |

This compound’s lower CYP2C9 affinity reduces interactions with warfarin, a critical advantage over celecoxib .

Diclofenac (Dual COX Inhibitor)

Critical Analysis of Research Findings

- Structural Optimization: this compound’s methoxyethyl group enhances metabolic stability over Compound B’s methylsulfonyl group, reducing hepatic strain .

- Functional Advantages : Its fluorine atom improves membrane permeability, achieving higher CNS penetration than Compound C, which is critical for neuropathic pain .

- Regulatory Standing : Phase III trials report a 15% discontinuation rate due to mild dizziness, contrasting with celecoxib’s 8% but still favorable against diclofenac’s 25% .

Table 1. Molecular Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 163.16 | 1.2 | 12.5 |

| Compound B | 181.18 | 0.8 | 8.2 |

| Celecoxib | 381.37 | 3.5 | 0.03 |

Table 2. Pharmacokinetic Parameters

| Compound | Cₘₐₓ (ng/mL) | AUC₀–₂₄ (h·ng/mL) | Vd (L/kg) |

|---|---|---|---|

| This compound | 450 | 3,800 | 1.1 |

| Compound C | 300 | 2,200 | 0.8 |

| Diclofenac | 1,200 | 10,500 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.